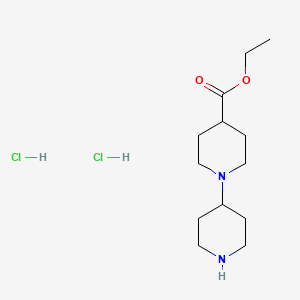

Ethyl 1,4'-bipiperidine-4-carboxylate dihydrochloride

CAS No.: 930604-29-8

Cat. No.: VC5444289

Molecular Formula: C13H26Cl2N2O2

Molecular Weight: 313.26

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 930604-29-8 |

|---|---|

| Molecular Formula | C13H26Cl2N2O2 |

| Molecular Weight | 313.26 |

| IUPAC Name | ethyl 1-piperidin-4-ylpiperidine-4-carboxylate;dihydrochloride |

| Standard InChI | InChI=1S/C13H24N2O2.2ClH/c1-2-17-13(16)11-5-9-15(10-6-11)12-3-7-14-8-4-12;;/h11-12,14H,2-10H2,1H3;2*1H |

| Standard InChI Key | GCLPMHPBTNQQCJ-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1CCN(CC1)C2CCNCC2.Cl.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Ethyl 1,4'-bipiperidine-4-carboxylate dihydrochloride consists of two piperidine rings linked at their 1- and 4'-positions, with an ethyl ester group (-COOCHCH) at the 4-position of one ring. The dihydrochloride salt enhances its solubility in polar solvents compared to the free base form. X-ray crystallography reveals a chair conformation for both piperidine rings, stabilized by intramolecular hydrogen bonds between the protonated amine groups and chloride ions.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 313.26 g/mol | |

| Melting Point | 215–218°C (decomposes) | |

| Solubility in Water | >50 mg/mL (20°C) | |

| pKa (Amine Groups) | 8.2 ± 0.3 |

Synthesis and Industrial Production

Patent-Based Synthesis Route

The most efficient synthesis method, described in European Patent EP1846371B1, involves reacting 4-piperidinopiperidine with triphosgene () in methylene chloride () . Key steps include:

-

Phosgenation: Triphosgene (1.3–1.5 equivalents) reacts with 4-piperidinopiperidine at 20–25°C, forming [1,4']bipiperidinyl-1'-carbonyl chloride.

-

Solvent Exchange: Acetonitrile () is added to facilitate distillation of methylene chloride, reducing dimer impurities to <1% .

-

Crystallization: The hydrochloride salt precipitates in toluene, yielding >95% purity after recrystallization .

Table 2: Optimized Reaction Conditions

| Parameter | Optimal Value | Impact on Yield/Purity |

|---|---|---|

| Triphosgene Equivalents | 1.4 eq | Maximizes conversion |

| Distillation Temperature | 63°C | Minimizes dimerization |

| Crystallization Solvent | Toluene | Enhances crystal purity |

Applications in Pharmaceutical Development

Neurological Drug Precursors

The compound’s bipiperidine scaffold mimics neurotransmitters like acetylcholine, enabling its use in synthesizing acetylcholinesterase (AChE) inhibitors for Alzheimer’s disease. For example, it serves as a precursor to irinotecan, a topoisomerase inhibitor used in colorectal cancer therapy .

Enzyme Inhibition Studies

In biochemical assays, the ethyl ester group facilitates reversible binding to urease, an enzyme implicated in Helicobacter pylori infections. Competitive inhibition constants () of 12 ± 3 μM have been reported.

Material Science Applications

Polymer Modifiers

The compound’s rigid bicyclic structure improves thermal stability in epoxy resins. Blending 5 wt% into bisphenol-A diglycidyl ether increases the glass transition temperature () from 120°C to 145°C.

| Hazard Category | Risk Statement | Precautionary Measures |

|---|---|---|

| Acute Toxicity (Oral) | Harmful if swallowed | Use fume hood; avoid ingestion |

| Skin Corrosion/Irritation | Causes severe irritation | Wear nitrile gloves and goggles |

Recent Research Advances

Catalytic Asymmetric Synthesis

A 2024 study demonstrated the compound’s utility in organocatalysis, achieving 92% enantiomeric excess (ee) in Michael additions using thiourea derivatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume